molecular formula C5H3IN2O B11772253 2-Iodo-4-methyloxazole-5-carbonitrile

2-Iodo-4-methyloxazole-5-carbonitrile

Cat. No.: B11772253
M. Wt: 233.99 g/mol
InChI Key: BZYKTLBHVZKZBG-UHFFFAOYSA-N
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Description

2-Iodo-4-methyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3IN2O It is characterized by the presence of an oxazole ring substituted with an iodine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodo-4-methyl-5-nitrooxazole with a suitable nitrile source under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyloxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazoles, amines, and various carbon-carbon bonded derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-4-methyloxazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methyloxazole-5-carboxylic acid
  • 2-Iodo-4-methyloxazole-5-methylamine
  • 2-Iodo-4-methyloxazole-5-ethyl ester

Uniqueness

2-Iodo-4-methyloxazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the iodine atom and the nitrile group makes it a versatile intermediate for various synthetic transformations and applications .

Properties

Molecular Formula

C5H3IN2O

Molecular Weight

233.99 g/mol

IUPAC Name

2-iodo-4-methyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C5H3IN2O/c1-3-4(2-7)9-5(6)8-3/h1H3

InChI Key

BZYKTLBHVZKZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)I)C#N

Origin of Product

United States

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